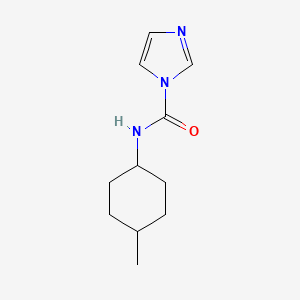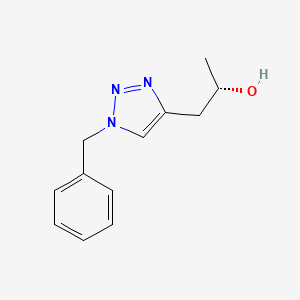
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a chiral compound that features a triazole ring, a benzyl group, and a secondary alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Formation of the Secondary Alcohol: The final step involves the reduction of a ketone or aldehyde precursor to form the secondary alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the triazole ring can be hydrogenated under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Benzyl chloride, sodium azide, and copper catalysts for click reactions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of hydrogenated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its triazole ring is a common motif in many drugs due to its stability and ability to form hydrogen bonds.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The benzyl group and secondary alcohol also contribute to the compound’s overall activity by enhancing its binding affinity and solubility.
類似化合物との比較
Similar Compounds
(2S)-1-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a phenyl group instead of a benzyl group.
(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a methyl group instead of a benzyl group.
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)butan-2-ol: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is unique due to its specific combination of a benzyl group, triazole ring, and secondary alcohol. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
(2S)-1-(1-benzyltriazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C12H15N3O/c1-10(16)7-12-9-15(14-13-12)8-11-5-3-2-4-6-11/h2-6,9-10,16H,7-8H2,1H3/t10-/m0/s1 |
InChIキー |
YGJMOSPDNIYPQB-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](CC1=CN(N=N1)CC2=CC=CC=C2)O |
正規SMILES |
CC(CC1=CN(N=N1)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



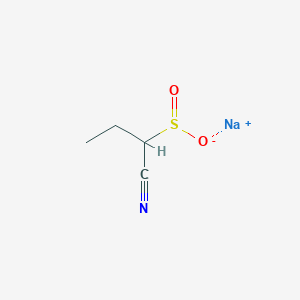
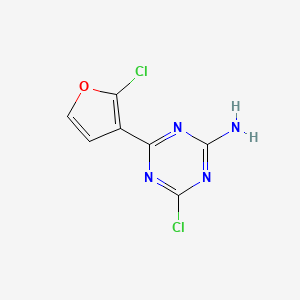


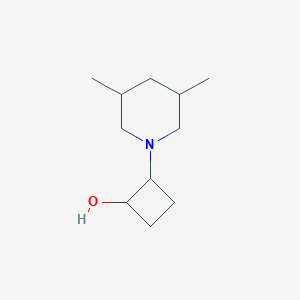
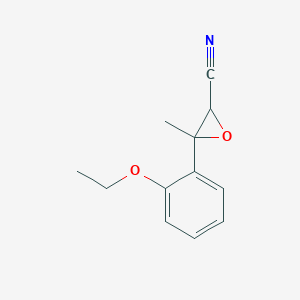
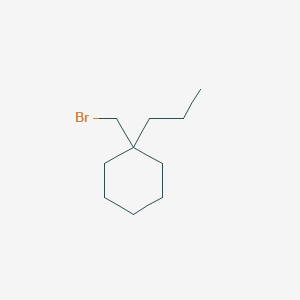

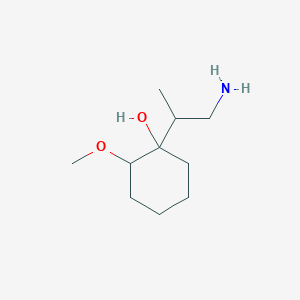
![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)

